3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate
Overview
Description
3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate typically involves the cycloaddition reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst. This method is efficient and environmentally friendly, as it avoids the use of toxic metal catalysts . Another common method involves the condensation of nitroacetic esters with dipolarophiles in the presence of water, which serves as a green solvent .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar chemical properties and biological activities.
Thiadiazole derivatives: These compounds contain a thiadiazole ring and are known for their diverse biological activities.
Oxadiazole derivatives: These compounds have an oxadiazole ring and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the presence of the 2,4-dichlorobenzenesulfonate group, which imparts distinct properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 2,4-dichlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO4S/c16-11-6-7-14(12(17)8-11)23(19,20)22-15-9-13(18-21-15)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQNCZMEIXYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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